molecular formula C5H9Br B3429274 2-Pentene, 1-bromo- CAS No. 7348-71-2

2-Pentene, 1-bromo-

Cat. No. B3429274
CAS RN: 7348-71-2
M. Wt: 149.03 g/mol
InChI Key: FTBPZRNURKMEFD-ONEGZZNKSA-N
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Description

“2-Pentene, 1-bromo-” is a chemical compound with the molecular formula C5H9Br . It is predominantly trans . The compound is used in various applications, including as a reagent for organic and organometallic compounds .


Synthesis Analysis

The synthesis of “2-Pentene, 1-bromo-” involves the use of cis-1-Bromo-2-pentene in the preparation of (+)-polyoxamic acid . It has also been used in the preparation of pheromones .


Molecular Structure Analysis

The molecular structure of “2-Pentene, 1-bromo-” is represented by the linear formula: C2H5CH=CHCH2Br . The InChI representation is 1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ . The compound has a molecular weight of 149.03 g/mol .


Chemical Reactions Analysis

“2-Pentene, 1-bromo-” is involved in various chemical reactions. For instance, it acts as a reagent for organic and organometallic compounds .


Physical And Chemical Properties Analysis

“2-Pentene, 1-bromo-” is a liquid at room temperature . It has a refractive index of n20/D 1.4785 (lit.) . The boiling point is 122 °C (lit.) , and the density is 1.26 g/mL at 25 °C (lit.) . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Dehydrohalogenation and Hydrogenation

1-bromo-2-pentene has been studied as a substrate in catalytic dehydrohalogenation reactions, where it is converted to pentene isomers using catalysts like Nb, Mo, Ta, and W halide clusters. This process involves the removal of bromine from the molecule, leading to the formation of pentene. Such reactions are critical for producing alkenes from halogenated precursors, showcasing the compound's utility in synthesizing valuable chemical intermediates (S. Kamiguchi et al., 2003).

Organic Synthesis

In organic synthesis, 1-bromo-2-pentene serves as a building block for various chemical transformations. An example is its use in coupling reactions with (S,S)-hydrobenzoin stannylene acetal to produce (+)-polyoxamic acid and D-sorbitol, illustrating its role in constructing complex molecules from simpler alkyl halides (K. Kim et al., 2002).

Kinetic Modeling and Flame Studies

The compound has also been subject to kinetic modeling studies, particularly in the context of its combustion and flame characteristics. These studies contribute to a deeper understanding of the combustion processes of alkenes, which are relevant in energy production and automotive engine design (Shijun Dong et al., 2021).

Isomerization Reactions

The isomerization of 1-pentene to cis-2-pentene, which can be catalyzed by zeolites, is another area of interest. This process highlights the utility of 1-bromo-2-pentene in producing specific isomers of pentene, which have different chemical and physical properties and can be used in various industrial applications (Yu-Hua Guo et al., 2007).

Surface Chemistry and Catalysis

Further, research into the adsorption and reaction of pentene isomers, including those derived from 1-bromo-2-pentene, on catalytic surfaces like palladium, sheds light on the mechanisms of catalytic reactions and the role of surface structure in determining reactivity and selectivity. Such studies are pivotal in designing more effective and selective catalysts for industrial processes (A. Doyle et al., 2004).

Mechanism of Action

Target of Action

The primary target of “2-Pentene, 1-bromo-” is the carbon-carbon double bond present in alkenes . The bromine atom in the compound is highly reactive and seeks to form a bond with the carbon atoms in the double bond.

Mode of Action

The interaction of “2-Pentene, 1-bromo-” with its target involves a two-step mechanism. In the first step, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . This forms a cyclic bromonium ion intermediate .

In the second step, both H2O (solvent) and Br- (produced in the first step) are nucleophiles and have a chance to react with the cyclic bromonium ion .

Biochemical Pathways

The reaction of “2-Pentene, 1-bromo-” with alkenes can lead to the formation of vicinal dihalides . This reaction is part of the broader class of addition reactions of alkenes, which are key steps in many biochemical pathways.

Pharmacokinetics

For instance, its molecular weight is 149.03 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of “2-Pentene, 1-bromo-” is the formation of vicinal dihalides from alkenes . This reaction changes the molecular structure of the alkene, potentially altering its physical and chemical properties.

Action Environment

The action of “2-Pentene, 1-bromo-” can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a solvent . Additionally, the compound’s stability could be influenced by storage conditions .

Safety and Hazards

“2-Pentene, 1-bromo-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system .

properties

IUPAC Name

(E)-1-bromopent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPZRNURKMEFD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032587
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20599-27-3, 7348-71-2
Record name 2-Pentene, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-pentene, predominantly trans
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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